molecular formula C11H11N B072138 2,4-Dimethylquinoline CAS No. 1198-37-4

2,4-Dimethylquinoline

Cat. No. B072138
CAS RN: 1198-37-4
M. Wt: 157.21 g/mol
InChI Key: ZTNANFDSJRRZRJ-UHFFFAOYSA-N
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Description

2,4-Dimethylquinoline (2,4-DMQ) is a heterocyclic aromatic compound that is widely used in scientific research as a model compound for studying the effects of quinoline derivatives on biochemical and physiological processes. It is a colorless solid that is soluble in organic solvents and has a boiling point of 246 °C. 2,4-DMQ is a member of the quinoline family, which is composed of a six-membered ring with two nitrogen atoms and a methyl group attached to the ring. 2,4-DMQ has been studied extensively in recent years and has been found to have a range of applications in scientific research.

Scientific Research Applications

  • Synthesis for Industrial and Medical Applications : A study by Aydemir and Kaban (2018) described the synthesis of 4,7-dimethylquinoline-2-carboxaldehyde, a derivative of 2,4-dimethylquinoline, for potential industrial and medical applications, including as analytical reagents, ligands, dyestuffs, bioindicators, and pharmaceutical substances. These derivatives have shown promise as potential anticancer agents and substances active against HIV in vitro (Aydemir & Kaban, 2018).

  • Alzheimer's Disease Treatment : Kenche et al. (2013) discussed the application of 8-Hydroxyquinolines, a family including 2-substituted derivatives, in Alzheimer's disease treatment. These compounds, notably PBT2, have demonstrated metal chaperone activity, disaggregation of amyloid plaques, inhibition of Cu/Aβ redox chemistry, and reversal of the Alzheimer's disease phenotype in transgenic animal models (Kenche et al., 2013).

  • Anticancer Agent Targeting : Yang et al. (2015) identified an isoquinoline derivative, related to this compound, as a potential anticancer agent. This agent was incorporated into transferrin-conjugated liposomes for targeted delivery to tumor cells, demonstrating superior antitumor activity compared to non-targeted controls and the free drug (Yang et al., 2015).

  • Antimalarial Drug Synthesis : Parushev et al. (1991) described the synthesis of 6-amino-2,4-dimethylquinoline derivatives as potential antimalarial drugs. These compounds were obtained from 2,5-dichloraniline through successive ring closure, nitration, aromatic substitution, reduction of the nitro group to an amino group, and alkylation (Parushev et al., 1991).

  • Catalytic Pyrolysis in Biomass Conversion : Zhang et al. (2015) investigated the role of this compound in reducing coke formation during the catalytic fast pyrolysis of biomass. They found that its application could modify HZSM-5 catalysts, impacting the yields of various products and coke formation during biomass conversion (Zhang et al., 2015).

  • Apoptosis Induction in Cancer Treatment : Sirisoma et al. (2009) discovered N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as an efficient apoptosis inducer and a potent anticancer agent with high blood-brain barrier penetration, suggesting its potential in cancer therapy (Sirisoma et al., 2009).

  • Neuroprotective Effects in Alzheimer's Disease : Villemagne et al. (2017) conducted a molecular imaging study targeting amyloid β with a novel 8-OH quinoline, PBT2, for Alzheimer's disease. PBT2, related to the this compound structure, was shown to lower cerebrospinal fluid Aβ and improve cognition (Villemagne et al., 2017).

Safety and Hazards

2,4-Dimethylquinoline may cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

Quinoline motifs, including 2,4-Dimethylquinoline, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . There are societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, future directions may include the development of greener synthetic approaches and further exploration of the medicinal importance of quinoline derivatives .

properties

IUPAC Name

2,4-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-8-7-9(2)12-11-6-4-3-5-10(8)11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNANFDSJRRZRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061610
Record name Quinoline, 2,4-dimethyl-
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Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

1198-37-4
Record name 2,4-Dimethylquinoline
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Record name Quinoline, 2,4-dimethyl-
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Record name 2,4-DIMETHYLQUINOLINE
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Record name Quinoline, 2,4-dimethyl-
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Record name Quinoline, 2,4-dimethyl-
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Record name 2,4-dimethylquinoline
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Record name QUINOLINE, 2,4-DIMETHYL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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